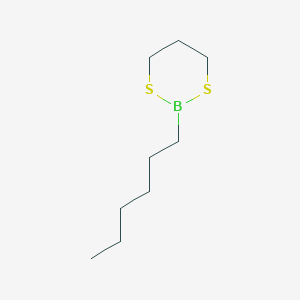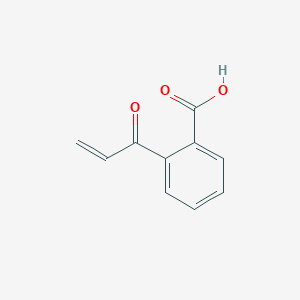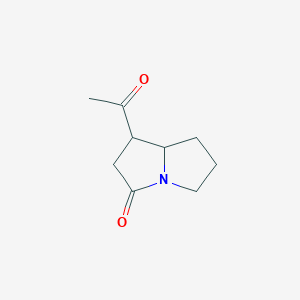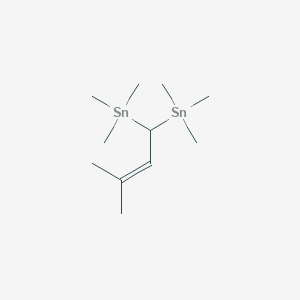![molecular formula C25H18 B14402374 9-([1,1'-Biphenyl]-2-yl)-9H-fluorene CAS No. 88180-19-2](/img/structure/B14402374.png)
9-([1,1'-Biphenyl]-2-yl)-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-([1,1’-Biphenyl]-2-yl)-9H-fluorene is an organic compound that features a fluorene core substituted with a biphenyl group at the 9-position. This compound is part of the larger family of polycyclic aromatic hydrocarbons (PAHs), which are known for their stability and unique electronic properties. The structure of 9-([1,1’-Biphenyl]-2-yl)-9H-fluorene consists of three fused benzene rings forming the fluorene moiety, with an additional biphenyl group attached, making it a highly conjugated system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-2-yl)-9H-fluorene can be achieved through various synthetic routes. One common method involves the use of a Grignard reaction, where phenyl magnesium bromide reacts with a suitable fluorene derivative to introduce the biphenyl group . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of 9-([1,1’-Biphenyl]-2-yl)-9H-fluorene may involve large-scale Grignard reactions or other coupling reactions that can efficiently introduce the biphenyl group onto the fluorene core. The choice of method depends on factors such as yield, cost, and scalability.
化学反应分析
Types of Reactions
9-([1,1’-Biphenyl]-2-yl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any functional groups present.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
科学研究应用
9-([1,1’-Biphenyl]-2-yl)-9H-fluorene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions of PAHs with biological systems.
Medicine: Research into its potential therapeutic applications, such as in drug design and development, is ongoing.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 9-([1,1’-Biphenyl]-2-yl)-9H-fluorene exerts its effects is largely dependent on its interaction with other molecules. Its highly conjugated system allows it to participate in π-π interactions, making it useful in materials science and molecular electronics. The molecular targets and pathways involved vary depending on the specific application, but its ability to interact with other aromatic systems is a key feature.
相似化合物的比较
Similar Compounds
Similar compounds include other PAHs such as biphenyl, fluorene, and their various derivatives. These compounds share structural similarities but differ in the specific substituents attached to the aromatic rings.
Uniqueness
What sets 9-([1,1’-Biphenyl]-2-yl)-9H-fluorene apart is the combination of the fluorene core with a biphenyl group, resulting in a unique electronic structure that enhances its stability and reactivity. This makes it particularly valuable in applications requiring stable, conjugated systems.
属性
CAS 编号 |
88180-19-2 |
|---|---|
分子式 |
C25H18 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
9-(2-phenylphenyl)-9H-fluorene |
InChI |
InChI=1S/C25H18/c1-2-10-18(11-3-1)19-12-4-7-15-22(19)25-23-16-8-5-13-20(23)21-14-6-9-17-24(21)25/h1-17,25H |
InChI 键 |
HGYTWUNGCWPCLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-([1,1'-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide](/img/structure/B14402292.png)


![10-Fluoro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14402296.png)



![6-Formylbicyclo[4.2.1]nonan-1-yl acetate](/img/structure/B14402314.png)


![12-[(Oxiran-2-yl)methoxy]-12-azadispiro[4.1.4~7~.2~5~]tridec-8-ene-6,13-dione](/img/structure/B14402349.png)
![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
![N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14402352.png)
![3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14402356.png)
